5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid
Description
5-Methyl-1,1-dioxo-1,2-dihydro-1λ⁶,2,6-thiadiazine-3-carboxylic acid (CAS: 924869-06-7) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₆N₂O₄S and a molecular weight of 190.18 g/mol . It features a thiadiazine ring substituted with a methyl group at position 5, a sulfone group (1,1-dioxo), and a carboxylic acid moiety at position 2. This compound is marketed as a bioactive small molecule for research and industrial applications, particularly in chemical synthesis and pharmaceutical studies.
Properties
IUPAC Name |
3-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4S/c1-3-2-4(5(8)9)7-12(10,11)6-3/h2,6H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVTUTBMXSBGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594742 | |
| Record name | 5-Methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924869-06-7 | |
| Record name | 5-Methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid typically involves:
- Starting Materials : Monosubstituted sulfamides or related sulfur-nitrogen precursors.
- Key Reaction Steps : Cyclization to form the thiadiazine ring, followed by oxidation to introduce the sulfone groups (1,1-dioxo), and functional group transformations to install the carboxylic acid moiety.
This approach is consistent with the preparation of related 1,1-dioxo-1,2,6-thiadiazine derivatives, where monosubstituted sulfamides undergo ring closure and oxidation.
Specific Synthetic Route Example
A representative synthetic route involves:
- Formation of the Thiadiazine Ring : Starting from monosubstituted sulfamides, cyclization is induced under controlled conditions to yield the 1,2,6-thiadiazine core.
- Oxidation to Sulfone : The sulfur atom in the ring is oxidized to the sulfone state (1,1-dioxo) using oxidizing agents such as hydrogen peroxide or peracids.
- Introduction of the Carboxylic Acid Group : This can be achieved by hydrolysis of ester precursors or direct carboxylation reactions.
For example, methyl esters of 5-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate can be hydrolyzed under alkaline conditions to yield the free carboxylic acid. This hydrolysis is typically rapid and efficient, with minimal side reactions if reaction times are controlled.
Hydrolysis and Decarboxylation Considerations
- Hydrolysis of methyl esters to the carboxylic acid is performed in boiling aqueous sodium hydroxide.
- Monitoring by ^1H-NMR shows complete conversion within 4 hours.
- Prolonged reaction times (e.g., 20 hours) can lead to decarboxylation, which is an undesired side reaction, thus reaction time must be optimized to avoid loss of the carboxyl group.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of sulfamide | Monosubstituted sulfamide, catalyst | 80–100 °C | 6–12 hours | 70–85 | Formation of thiadiazine ring |
| Oxidation to sulfone | H2O2 or peracid | Room temp to 50 °C | 2–4 hours | 80–90 | Sulfur oxidation to 1,1-dioxo |
| Ester hydrolysis to acid | NaOH aqueous solution | Boiling (~100 °C) | 4 hours | Quantitative | Avoid >4 h to prevent decarboxylation |
| Isolation and purification | Acidification, crystallization | Ambient | 1–2 hours | 85–95 | Yields pure carboxylic acid crystals |
Analytical and Characterization Data
- NMR Spectroscopy : ^1H and ^13C NMR confirm the structure and purity of the acid after hydrolysis, showing disappearance of ester signals and appearance of carboxylic acid proton signals.
- Melting Point : 239–240 °C (decomposition), consistent with literature values for the pure acid.
- Elemental Analysis : Matches calculated values for C, H, N, and S, confirming compound identity and purity.
Research Findings and Notes
- The preparation of this compound is well-established through sulfamide cyclization and oxidation.
- Hydrolysis of ester precursors is a key step to obtain the free acid, requiring careful control of reaction time to avoid decarboxylation.
- The compound is stable under standard storage conditions, with a long shelf life.
- Related derivatives have been synthesized for biological activity studies, indicating the synthetic route’s versatility.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes
Comparison with Similar Compounds
Structural and Functional Group Analysis
Research Findings and Implications
- Synthetic Utility : The target compound’s small size and carboxylic acid group make it a versatile intermediate for synthesizing larger heterocycles, though its stability under physiological conditions is unstudied .
- Solubility : The absence of a benzene ring (vs. piroxicam) may reduce lipophilicity, favoring aqueous solubility—a critical factor in drug design .
- Biological Activity : Unlike piroxicam, the target compound lacks the amide linkage necessary for COX enzyme inhibition, highlighting structural requirements for NSAID functionality .
Biological Activity
5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid (commonly referred to as 5-Methyl-thiadiazine) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-Methyl-thiadiazine is with a molecular weight of approximately 190.18 g/mol. The compound features a thiadiazine ring structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C5H6N2O4S |
| Molecular Weight | 190.18 g/mol |
| CAS Registry Number | 15448-99-4 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 5-Methyl-thiadiazine. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance, similar compounds in the thiadiazine class have shown minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to over 1000 µg/mL against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a comparative study, derivatives of thiadiazines were evaluated for their antimicrobial properties:
- Compound Tested: 5-Methyl-thiadiazine
- Tested Strains: Staphylococcus aureus, Escherichia coli
- Results:
- MIC for Staphylococcus aureus: 125 µg/mL
- MIC for Escherichia coli: >1000 µg/mL
These findings suggest that while the compound exhibits notable activity against certain Gram-positive bacteria, its efficacy against Gram-negative strains may be limited .
The proposed mechanism of action for thiadiazine derivatives involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. The dioxo group in the structure is believed to play a crucial role in binding to bacterial enzymes, inhibiting their function.
Toxicological Profile
The safety profile of 5-Methyl-thiadiazine has been evaluated in various studies. It is classified as harmful if swallowed and can cause skin irritation. These factors are critical when considering its application in therapeutic contexts .
Summary of Research Findings
Research into the biological activity of 5-Methyl-thiadiazine has yielded promising results regarding its antimicrobial properties and potential mechanisms. However, further studies are necessary to fully elucidate its efficacy and safety profile.
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Toxicity | Harmful if ingested; causes skin irritation |
Q & A
Q. Key Parameters Table :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| 1 | Glacial acetic acid, 12h reflux | Monitor pH to avoid premature precipitation |
| 2 | THF, NaH, 0°C → RT | Slow addition of 2-chloroethanoic acid to control exothermicity |
Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- 1H NMR : Assign protons on the thiadiazine ring (δ 2.5–3.5 ppm for methyl groups) and carboxylic acid (δ 10–12 ppm, broad if free acid) .
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and purity (>95% by area under the curve) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. Example NMR Data :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiadiazine-CH3 | 2.7 | Singlet |
| Pyrazole-H | 6.2–6.8 | Multiplet |
Basic: How can researchers evaluate the pharmacokinetic properties of this compound?
Methodological Answer:
Use in silico ADME prediction (e.g., SwissADME, pkCSM) followed by in vitro assays :
Solubility : Shake-flask method in PBS (pH 7.4) .
Permeability : Caco-2 cell monolayer assay .
Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS quantification .
Q. ADME Parameters Table :
| Parameter | Typical Value | Relevance |
|---|---|---|
| LogP | 1.8–2.5 | Moderate lipophilicity for CNS penetration |
| Plasma Protein Binding | >90% | May limit free drug availability |
Advanced: What strategies are recommended for synthesizing organic/inorganic salts to enhance bioavailability?
Methodological Answer:
- Salt Selection : Screen with counterions (e.g., sodium, potassium, lysine) in aqueous-alcohol solvents (1:1 H2O:EtOH) .
- Crystallization : Optimize solvent polarity (e.g., acetonitrile for inorganic salts) and cooling rates.
- Bioavailability Testing : Compare solubility and dissolution rates of salts vs. free acid in simulated gastric fluid .
Q. Example Salt Synthesis Table :
| Counterion | Solvent System | Yield (%) | Solubility (mg/mL) |
|---|---|---|---|
| Sodium | H2O:EtOH | 78 | 12.5 |
| Lysine | H2O:MeOH | 65 | 18.2 |
Advanced: How should discrepancies in biological activity data between similar thiadiazine derivatives be addressed?
Methodological Answer:
Structural Comparison : Use X-ray crystallography or DFT calculations to identify conformational differences (e.g., substituent orientation in 5-methyl vs. 5-phenyl analogs) .
Assay Standardization : Re-test compounds under identical conditions (e.g., cell line, incubation time) to rule out variability .
SAR Analysis : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Q. Example SAR Table :
| Substituent (Position) | IC50 (μM) Anti-inflammatory Activity | LogD |
|---|---|---|
| 5-Methyl | 0.45 | 1.8 |
| 5-Phenyl | 1.2 | 3.1 |
Advanced: What experimental designs are effective for studying thiadiazine-carboxylic acid interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2) to predict binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- Mutagenesis : Validate key residues (e.g., Arg120 in COX-2) via site-directed mutagenesis and activity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
